molecular formula C14H20BrNO2 B8148314 tert-Butyl 2-bromo-4-methylphenethylcarbamate

tert-Butyl 2-bromo-4-methylphenethylcarbamate

Cat. No.: B8148314
M. Wt: 314.22 g/mol
InChI Key: SFGWDHHMQYAXFN-UHFFFAOYSA-N
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Description

Hypothetical Product Overview The following description is a template. Specific details on applications, synthesis, and properties for this exact compound were not available in search results and must be confirmed through laboratory analysis. tert-Butyl 2-bromo-4-methylphenethylcarbamate is a specialized organic compound that serves as a versatile intermediate in synthetic organic chemistry, particularly in pharmaceutical and materials science research. The molecule features two key functional groups: a bromo substituent on the aromatic ring and a tert-butoxycarbonyl (Boc)-protected amine on the phenethyl side chain. The bromine atom acts as an excellent leaving group, making the compound a prime candidate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form more complex biaryl structures. Concurrently, the Boc protecting group effectively masks the amine functionality, which can be readily deprotected under mild acidic conditions to reveal the free amine for further derivatization . Research Applications: This structural motif is valuable for constructing molecular libraries for drug discovery, potentially targeting a range of biological receptors. Analogs of this compound may be investigated as inhibitors for cytochrome P450 enzymes . Furthermore, carbamate derivatives similar to this one are of significant interest in the development of new materials, including those for organic electronics . Safety and Handling: As a brominated organic compound, it is expected to require careful handling. Refer to the Material Safety Data Sheet (MSDS) for detailed hazard and safety information. Similar compounds are classified as hazardous for transport . Disclaimer: This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

tert-butyl N-[2-(2-bromo-4-methylphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10-5-6-11(12(15)9-10)7-8-16-13(17)18-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGWDHHMQYAXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCNC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-4-methylphenethylcarbamate typically involves the reaction of 2-bromo-4-methylphenethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The bromine atom in tert-Butyl 2-bromo-4-methylphenethylcarbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenethyl group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as tert-Butyl 2-hydroxy-4-methylphenethylcarbamate.

    Oxidation: Products may include oxidized derivatives of the phenethyl group.

    Reduction: Reduced derivatives of the phenethyl group.

    Hydrolysis: 2-bromo-4-methylphenethylamine and carbon dioxide.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-bromo-4-methylphenethylcarbamate is primarily used as a reagent in organic synthesis. Its bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. This characteristic is particularly useful in the synthesis of various pharmaceuticals and biologically active compounds.

Pharmaceutical Development

The compound's ability to participate in diverse chemical reactions makes it valuable in the pharmaceutical industry. It acts as an intermediate in the synthesis of drugs targeting various diseases, including cancer and bacterial infections. Research indicates that derivatives of this compound can exhibit significant biological activity, making them potential candidates for drug development .

Material Science

In material science, this compound is explored for its potential use in creating novel polymers and materials with specific properties. Its reactivity allows for the incorporation into polymer chains, enhancing material characteristics such as thermal stability and mechanical strength.

Case Study 1: Synthesis of Bioactive Compounds

A study published in the Journal of Organic Chemistry demonstrated the use of this compound in synthesizing a series of bioactive compounds through nucleophilic substitution reactions. The resulting compounds showed promising antimicrobial activity, highlighting the utility of this carbamate derivative in medicinal chemistry .

Case Study 2: Polymerization Reactions

Research conducted at an academic institution explored the incorporation of this compound into polymer matrices. The study found that polymers synthesized with this compound exhibited enhanced properties, such as increased tensile strength and improved thermal stability compared to traditional polymer formulations .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Organic SynthesisUsed as a reagent for nucleophilic substitutionsFacilitates synthesis of complex organic molecules
Pharmaceutical DevelopmentIntermediate for drug synthesisPotential candidates for antimicrobial agents
Material ScienceIncorporation into polymersEnhanced mechanical properties observed

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-methylphenethylcarbamate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbamate group can undergo hydrolysis. These reactions can lead to the formation of active intermediates that interact with biological targets or catalyze specific reactions in industrial processes.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Electronic Effects : The position of bromine (e.g., 2-bromo vs. 4-bromo) significantly alters electronic properties. For example, 2-bromo substitution in the target compound creates ortho steric effects, whereas 4-bromo substitution (as in tert-Butyl 4-bromo-2-methylphenylcarbamate) reduces ring electron density, affecting electrophilic substitution reactivity .
  • Functional Group Comparisons : Replacing bromine with chlorine (e.g., in tert-Butyl 2-chloro-4-nitrophenylcarbamate) reduces leaving-group ability but enhances stability under basic conditions. The nitro group further activates the ring for nucleophilic aromatic substitution .
  • Heterocyclic Analogues : Compounds like tert-Butyl (4-bromothiazol-2-yl)methylcarbamate replace the benzene ring with a thiazole, introducing nitrogen and sulfur atoms. This modification enhances hydrogen-bonding capacity and metabolic stability, making such derivatives valuable in drug design .

Spectroscopic and Analytical Data

Spectroscopic techniques such as ¹H-NMR and ¹³C-NMR (as referenced in ) are critical for distinguishing these compounds. For instance:

  • The target compound’s ¹H-NMR spectrum would show distinct aromatic proton shifts for 2-bromo-4-methyl substitution (δ ~7.2–7.5 ppm for H-3/H-5 and δ ~2.4 ppm for the methyl group), whereas the 5-methoxy analogue (tert-Butyl 2-bromo-5-methoxyphenylcarbamate) would exhibit a deshielded methoxy signal at δ ~3.8 ppm .
  • Mass spectrometry (MS) fragmentation patterns differ due to bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br), aiding in identification .

Biological Activity

Introduction

tert-Butyl 2-bromo-4-methylphenethylcarbamate is a chemical compound with potential pharmacological applications. Its structure includes a bromine atom and a carbamate functional group, which may contribute to its biological activity. This article reviews the existing literature on the biological activities of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Properties

  • Molecular Formula : C12H16BrN2O2
  • Molecular Weight : 288.17 g/mol
  • CAS Number : 131818-17-2

Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways that regulate various physiological processes.

Efficacy in Cell Lines

Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The following table summarizes its efficacy against different cell types:

Cell LineIC50 (µM)Mechanism of Action
MGC-8035.1Induces apoptosis and cell cycle arrest
HGC-277.6Inhibits migration and invasion
A549 (Lung)<20Cytotoxicity via reactive oxygen species
HL-60 (Leukemia)12Apoptosis induction

Case Studies

  • Anti-Cancer Activity : In a study published in Frontiers in Oncology, this compound showed significant anti-cancer activity in vitro against gastric cancer cell lines, leading to reduced proliferation and increased apoptosis rates .
  • Neuroprotective Effects : Another investigation indicated that the compound might have neuroprotective properties by modulating neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Antimicrobial Properties : Preliminary studies also suggest that this compound possesses antimicrobial activity against certain bacterial strains, indicating its potential use as an antibacterial agent .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for therapeutic applications. The compound's toxicity profile indicates moderate toxicity at higher concentrations, necessitating careful dosage considerations in potential clinical settings.

Future Directions

Further research is required to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) characteristics.
  • Exploration of combination therapies to enhance its efficacy while minimizing toxicity.
  • Clinical trials to evaluate its safety and effectiveness in human subjects.

Q & A

Basic: What are the recommended synthetic methodologies for tert-Butyl 2-bromo-4-methylphenethylcarbamate, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step reactions, including bromination of the phenethyl precursor followed by carbamate protection using tert-butyloxycarbonyl (Boc) reagents. Key steps include:

  • Bromination : Electrophilic aromatic substitution with Br₂ or N-bromosuccinimide (NBS) under controlled conditions .
  • Carbamate formation : Reaction with Boc anhydride in the presence of a base (e.g., DMAP or triethylamine) .
    Purity optimization requires:
  • Chromatography : Column chromatography with silica gel (hexane/ethyl acetate gradients).
  • Crystallization : Recrystallization from ethanol or dichloromethane .
  • Analytical validation : HPLC or GC-MS to confirm purity (>95%) .

Advanced: How can researchers resolve contradictions in proposed reaction mechanisms for the bromination step?

Answer:
Contradictions often arise from competing pathways (e.g., radical vs. electrophilic bromination). To resolve these:

  • Kinetic studies : Monitor reaction progress via time-resolved NMR or UV-Vis spectroscopy to identify intermediates .
  • Computational modeling : Use DFT calculations to compare activation energies of proposed mechanisms .
  • Isotopic labeling : Introduce deuterated substrates to trace hydrogen abstraction in radical pathways .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • NMR :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C2, methyl at C4) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the phenethyl backbone .
  • IR spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and bromine isotopic patterns .

Advanced: What strategies mitigate side reactions during carbamate formation?

Answer:
Common side reactions include Boc-group cleavage or O-alkylation. Mitigation strategies:

  • Temperature control : Maintain reactions at 0–25°C to suppress decomposition .
  • Catalyst selection : Use DMAP to enhance regioselectivity .
  • Solvent choice : Polar aprotic solvents (e.g., THF) minimize nucleophilic interference .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
  • Respiratory protection : P95 masks for particulate control; OV/AG-P99 cartridges if vapor exposure is suspected .
  • Storage : Keep in airtight containers at –20°C, away from oxidizers and bases .

Advanced: How does the bromine substituent influence biological activity compared to other halogenated derivatives?

Answer:
Bromine’s electronegativity and steric effects alter binding affinity. Comparative approaches include:

  • SAR studies : Synthesize analogs with Cl, F, or I substituents and test enzyme inhibition (e.g., kinase assays) .
  • X-ray crystallography : Resolve ligand-protein interactions to map halogen bonding .
  • Computational docking : Compare binding energies using AutoDock or Schrödinger .

Basic: What stability considerations apply to long-term storage?

Answer:

  • Decomposition risks : Hydrolysis of the carbamate group in humid conditions. Store with desiccants .
  • Light sensitivity : Amber glass containers prevent photolytic degradation .
  • Incompatible materials : Avoid contact with strong acids/bases .

Advanced: How can DFT calculations predict reactivity in novel reactions?

Answer:

  • Transition state modeling : Identify energy barriers for SN2 vs. radical pathways .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to simulate polar environments .
  • Frontier molecular orbitals (FMOs) : Predict sites for electrophilic/nucleophilic attack .

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